
2,3,5-Trifluoro-6-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trifluoro-6-methoxyaniline is an aromatic amine with the molecular formula C7H6F3NO This compound is characterized by the presence of three fluorine atoms and a methoxy group attached to the benzene ring, along with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-6-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2,3,5-trifluoronitrobenzene, followed by reduction of the nitro group to an amino group. This process typically involves the following steps:
Nucleophilic Substitution: Reacting 2,3,5-trifluoronitrobenzene with methanol in the presence of a base to introduce the methoxy group.
Reduction: Reducing the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
化学反応の分析
Types of Reactions
2,3,5-Trifluoro-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2,3,5-Trifluoro-6-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2,3,5-Trifluoro-6-methoxyaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall activity.
類似化合物との比較
2,3,5-Trifluoro-6-methoxyaniline can be compared with other fluorinated anilines, such as:
2,3,4-Trifluoroaniline: Lacks the methoxy group, which can affect its chemical and biological properties.
2,3,5-Trifluoroaniline: Similar structure but without the methoxy group, leading to differences in reactivity and applications.
2,3,5-Trifluoro-4-methoxyaniline: The position of the methoxy group can influence the compound’s properties and reactivity.
The unique combination of fluorine atoms and a methoxy group in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
1806587-67-6 |
|---|---|
分子式 |
C7H6F3NO |
分子量 |
177.12 g/mol |
IUPAC名 |
2,3,5-trifluoro-6-methoxyaniline |
InChI |
InChI=1S/C7H6F3NO/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,11H2,1H3 |
InChIキー |
NLFLNXSTRWTRRP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



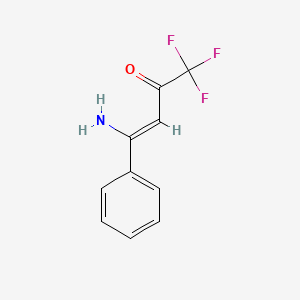
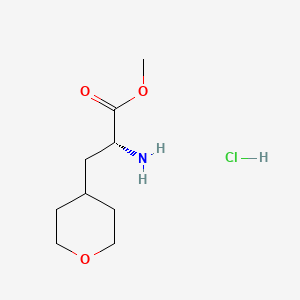
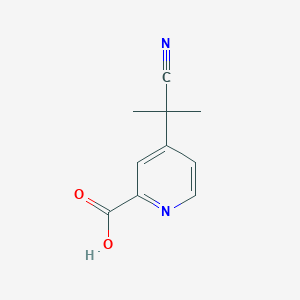
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
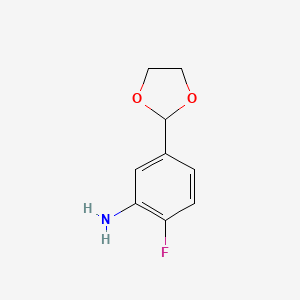
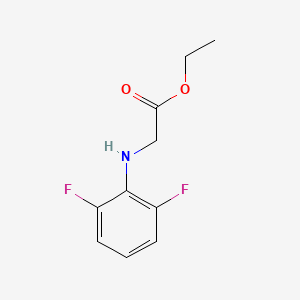
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
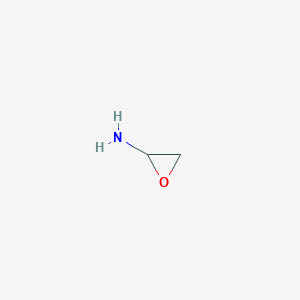
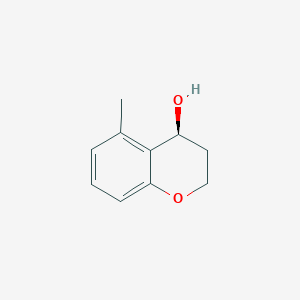
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)


